molecular formula C20H17N5O3S B2847624 1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863501-00-2

1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2847624
CAS No.: 863501-00-2
M. Wt: 407.45
InChI Key: BGXIJTGIDXZCCD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine family, characterized by a fused bicyclic structure comprising a 1,2,3-triazole and pyrimidine ring. The 4-methoxyphenyl substituent at position 3 of the triazole ring and the thioether-linked ethanone group at position 7 of the pyrimidine ring define its unique electronic and steric profile.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-27-15-7-3-13(4-8-15)17(26)11-29-20-18-19(21-12-22-20)25(24-23-18)14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIJTGIDXZCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the triazole and pyrimidine moieties. The key steps include:

  • Formation of Triazole : The initial step often involves azide-alkyne cycloaddition to form the triazole ring.
  • Pyrimidine Integration : Subsequent reactions introduce the pyrimidine structure, often through condensation reactions.
  • Thioether Formation : The final step typically includes the introduction of a thioether linkage to complete the desired structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives related to this compound can inhibit cell growth in various cancer cell lines such as MCF-7 and HCT-116. IC50 values for these derivatives range from 0.3 µM to 24 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
1MCF-70.98
2HCT-1166.00
3A5491.05

Antibacterial Activity

The antibacterial properties of similar compounds have also been explored. For example:

  • Activity Against Gram-positive Bacteria : Some derivatives have demonstrated bactericidal effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups appears to enhance this activity .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Targeting Kinases : Many triazolo-pyrimidine derivatives act as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR2 .
  • Inducing Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on Antiplatelet Activity : A study examining ticagrelor analogues found that modifications to the triazolo-pyrimidine scaffold maintained antiplatelet activity while reducing antibacterial effects, suggesting distinct mechanisms for these activities .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives significantly inhibited tumor growth in MCF-7 models, correlating with increased apoptosis markers .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl groups may enhance the lipophilicity and cellular uptake of the compound, potentially leading to increased efficacy in cancer treatment.
  • Antimicrobial Properties
    • Research has shown that similar triazole compounds can exhibit antimicrobial activity against a range of pathogens. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects
    • Compounds with triazolo and pyrimidine rings have been reported to possess anti-inflammatory properties. By modulating inflammatory pathways, such compounds could serve as potential therapeutic agents for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituent Effects: The methoxy groups may play a role in modulating electronic properties and enhancing binding affinity to biological targets.
  • Geometric Configuration: The spatial arrangement of the triazole and pyrimidine rings could affect the interaction with enzymes or receptors involved in disease processes.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Biological Evaluation
    • A study synthesized various derivatives based on the triazolo-pyrimidine core and evaluated their anticancer activity using in vitro assays. Results indicated that specific substitutions significantly enhanced cytotoxicity against breast cancer cells .
  • Mechanistic Insights
    • Another investigation explored the mechanism of action of related compounds, revealing that they induce apoptosis in cancer cells through mitochondrial pathways. This suggests that 1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone may share similar mechanisms .

Data Table: Summary of Biological Activities

Activity TypeTargeted Disease/PathogenReference
AnticancerBreast Cancer
AntimicrobialBacterial Infections
Anti-inflammatoryChronic Inflammatory Diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolopyrimidine Family

The compound shares structural homology with derivatives synthesized via nucleophilic substitution or cyclocondensation reactions. Key analogs include:

Compound Name Substituents (Triazole/Pyrimidine) Molecular Weight Key Properties/Applications Reference
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone 4-MeOPh (Triazole), S-Ethanone (Pyrimidine) 434.45 g/mol High lipophilicity; kinase inhibition potential
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-EtOPh (Triazole), Piperazine-Ethanone 515.58 g/mol Enhanced solubility; CNS-targeting activity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl (Triazole), S-Ethanone 565.57 g/mol Antifungal activity; moderate metabolic stability

Key Observations :

  • Substituent Effects :
    • Methoxy vs. Ethoxy Groups : The ethoxy analog (515.58 g/mol) exhibits improved aqueous solubility compared to the methoxy derivative (434.45 g/mol) due to increased polarity .
    • Thioether Linkage : The thioether group in the target compound enhances redox stability compared to oxygen-linked analogs but may reduce metabolic stability in vivo .
  • Biological Activity :
    • Compounds with sulfonyl substituents (e.g., phenylsulfonyl in ) demonstrate broader antifungal activity, whereas methoxy/ethoxy derivatives show selectivity for kinase targets .
Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo-pyrimidines, such as those in , share a similar fused heterocyclic core but differ in substituent positioning:

Compound Name Core Structure Key Features Biological Activity Reference
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorinated aryl groups; carboxylate ester Anticancer (560.2 g/mol; IC50 = 12 nM)

Contrasts :

  • Electronic Effects : The triazolopyrimidine core in the target compound is more electron-deficient than pyrazolo-pyrimidines, influencing binding interactions with enzymatic targets .
  • Substituent Diversity : Pyrazolo-pyrimidines often incorporate fluorinated or carboxylate groups for enhanced target affinity, whereas triazolopyrimidines prioritize methoxy/thioether groups for solubility-stability balance .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a triazolopyrimidine core fused with two 4-methoxyphenyl groups and a thioether linkage. The methoxy groups enhance solubility in polar solvents, while the triazolopyrimidine core contributes to π-π stacking interactions with biological targets. The thioether group may influence redox reactivity and binding kinetics. Physicochemical properties like logP and solubility can be predicted using computational tools (e.g., Schrödinger’s QikProp) to guide experimental design .

Q. What synthetic strategies are commonly employed for triazolopyrimidine derivatives like this compound?

Synthesis typically involves multi-step routes:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions (e.g., using Cu(I)-catalyzed azide-alkyne cycloaddition).
  • Step 2: Introduction of the thioether group via nucleophilic substitution or thiol-ene reactions.
  • Step 3: Functionalization of the piperazine or aryl moieties under controlled conditions (e.g., Buchwald-Hartwig amination) . Key challenges include minimizing side products during cyclization and ensuring regioselectivity in substitution reactions.

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and stereochemical details (if crystalline).
  • IR Spectroscopy: Identifies functional groups like C=O (1680–1720 cm1^{-1}) and S-C (600–700 cm1^{-1}) .

Q. What are the primary biological targets of triazolopyrimidine derivatives?

These compounds often target kinases (e.g., EGFR, CDKs) and enzymes involved in nucleotide metabolism (e.g., dihydrofolate reductase). The methoxyphenyl groups may enhance binding to hydrophobic pockets in enzyme active sites, while the triazolopyrimidine core mimics purine bases, enabling competitive inhibition .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases. The methoxyphenyl groups often engage in van der Waals interactions, while the thioether may form hydrogen bonds with cysteine residues.
  • MD Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify critical residues for affinity .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data across derivatives?

  • Meta-Analysis: Compare IC50_{50} values from independent studies (e.g., kinase inhibition assays) to identify consensus trends.
  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to bioactivity.
  • Crystallographic Overlays: Align ligand-bound protein structures to pinpoint steric or electronic clashes .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Catalyst Screening: Test Pd/C, CuI, or organocatalysts to improve cyclization efficiency.
  • Solvent Optimization: Use DMF or acetonitrile for polar intermediates; switch to toluene for hydrophobic steps.
  • Flow Chemistry: Implement continuous flow systems to enhance reproducibility and reduce reaction times .

Q. What strategies mitigate stability issues during biological assays?

  • Lyophilization: Stabilize the compound in PBS or DMSO stocks stored at -80°C.
  • Protection from Light: Methoxyphenyl groups are prone to photooxidation; use amber vials.
  • Serum Stability Assays: Pre-incubate with fetal bovine serum to assess metabolic degradation .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact pharmacokinetics?

  • ADMET Predictions: Use SwissADME to compare logP, bioavailability, and CYP450 inhibition. Ethoxy groups may increase lipophilicity but reduce metabolic clearance.
  • In Vivo Testing: Monitor plasma half-life in rodent models after substituting aryl groups .

Q. What are the best practices for designing derivatives with improved selectivity?

  • Fragment-Based Design: Screen fragment libraries to identify motifs that enhance target specificity.
  • Proteome-Wide Profiling: Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

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